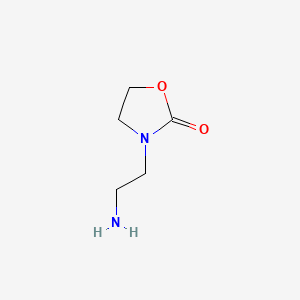![molecular formula C9H18N2 B586811 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine CAS No. 154393-82-5](/img/structure/B586811.png)
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine is a nitrogen-containing heterocyclic compound It features a cyclopentane ring fused with a pyrazine ring, with two methyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diamine and a diketone, the cyclization can be induced by heating in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced nitrogen-containing compounds.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene, octahydro-7-methyl-3-methylene-4-(1-methylethyl): This compound shares a similar cyclopentane ring structure but differs in its substituents and overall molecular framework.
(3S,3aR,3bR,4S,7R,7aR)-4-Isopropyl-3,7-dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-3-ol: Another structurally related compound with different functional groups and stereochemistry.
Uniqueness
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine is unique due to its specific arrangement of nitrogen atoms within the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,4-dimethyl-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-10-6-7-11(2)9-5-3-4-8(9)10/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPRGGRVGDTZHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667868 |
Source


|
| Record name | 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154393-82-5 |
Source


|
| Record name | 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90667868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
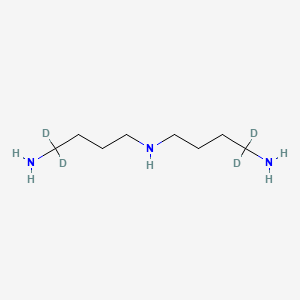
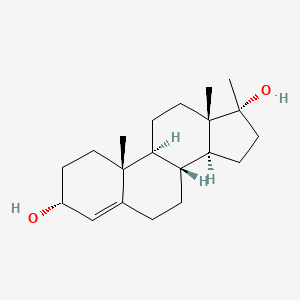
![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1S-(1alpha,2alpha,3beta)]- (9CI)](/img/new.no-structure.jpg)
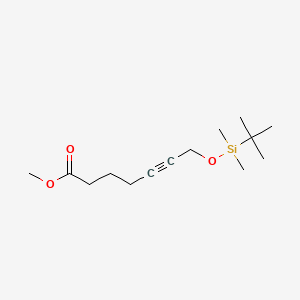
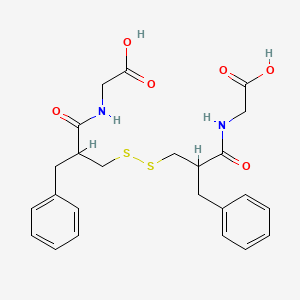
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
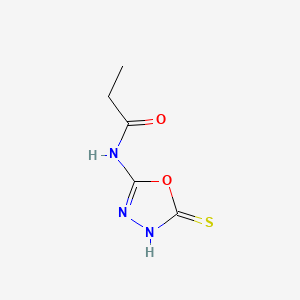
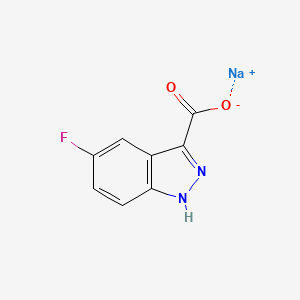
![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)
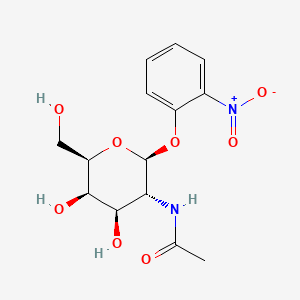
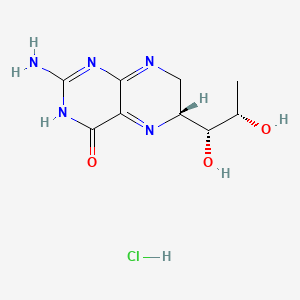
![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)
